molecular formula C22H21FN4 B1192382 BI-9321

BI-9321

Cat. No.: B1192382
M. Wt: 360.4 g/mol
InChI Key: WOAOENGFAAUUGT-UHFFFAOYSA-N
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Description

BI-9321 is a potent and highly selective antagonist of the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. This compound is a first-in-class chemical probe that has shown significant in vitro potency and cellular target engagement. It is primarily used to investigate the biological function of the multivalent epigenetic regulator Nuclear Receptor Binding SET Domain 3.

Preparation Methods

The synthesis of BI-9321 involves fragment-based screening methods followed by structure-based optimization. The initial binders to the proposed methyl-lysine binding site of the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3 were identified using fragment-based screening methods. Consecutive structure-based optimization yielded this compound as a potent antagonist. The compound is delivered as a hydrochloride salt, which is suitable for in vitro experiments .

Chemical Reactions Analysis

BI-9321 undergoes various chemical reactions, including binding interactions with the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. The compound has shown high selectivity and potency in in vitro assays and quantitative chemical proteomics. The major products formed from these reactions include the downregulation of Myc messenger ribonucleic acid and reduced proliferation in MOLM-13 cells .

Scientific Research Applications

BI-9321 is extensively used in scientific research to study the biological function of the multivalent epigenetic regulator Nuclear Receptor Binding SET Domain 3. It has shown significant in vitro potency and cellular target engagement, making it suitable for in vitro experiments. The compound has been used to investigate the role of Nuclear Receptor Binding SET Domain 3 in various cancer types, as the gene encoding this protein is frequently amplified in different tumor types. This compound has also been used to study the downregulation of Myc messenger ribonucleic acid and reduced proliferation in MOLM-13 cells .

Mechanism of Action

BI-9321 exerts its effects by antagonizing the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. This interaction disrupts the binding of histone proteins to the Pro-Trp-Trp-Pro 1 domain, leading to the downregulation of Myc messenger ribonucleic acid and reduced proliferation in MOLM-13 cells. The compound has shown high selectivity and potency in in vitro assays and quantitative chemical proteomics .

Comparison with Similar Compounds

BI-9321 is unique in its high selectivity and potency as an antagonist of the Pro-Trp-Trp-Pro 1 domain of Nuclear Receptor Binding SET Domain 3. Similar compounds include BI-9466, which is a closely related analogue of this compound but exhibits a more than 500-fold weaker affinity. BI-9466 is recommended as a negative control in experiments involving this compound .

Properties

Molecular Formula

C22H21FN4

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine

InChI

InChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3

InChI Key

WOAOENGFAAUUGT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN

Canonical SMILES

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-9321;  BI 9321;  BI9321

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.